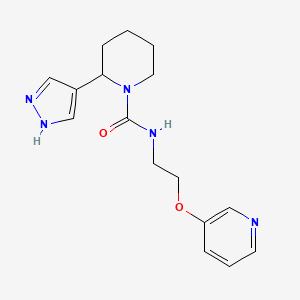![molecular formula C21H24N2O B7643352 1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone, also known as FPE, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FPE is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone's mechanism of action is complex and involves its interactions with various neurotransmitter receptors and the GABAergic system. This compound has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound also acts as an antagonist at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and cognition. Additionally, this compound acts as a partial agonist at the dopamine D2 and D3 receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to increase serotonin and dopamine levels in the brain. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. Additionally, this compound has been shown to increase the activity of the GABAergic system, which plays a crucial role in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for various neurotransmitter receptors. However, this compound also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for 1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone research, including its potential use as a therapeutic agent for anxiety, depression, and other psychiatric disorders. Additionally, further research is needed to determine this compound's optimal dosage and administration, as well as its potential side effects and toxicity. Finally, this compound's interactions with other neurotransmitter systems, such as the glutamatergic system, should be studied to gain a better understanding of its mechanism of action.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound's synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine this compound's optimal therapeutic use and potential side effects.
Synthesemethoden
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone can be synthesized through various methods, including the reaction of 1-(4-bromobenzyl)-4-piperidone with fluorenylmethylamine and sodium hydride in dimethylformamide. Another method involves the reaction of 1-(4-bromobenzyl)-4-piperidone with fluorenylmethylamine and potassium carbonate in dimethyl sulfoxide. Both methods result in the formation of this compound as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. This compound has been shown to have an affinity for various neurotransmitter receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 and D3 receptors. This compound has also been shown to modulate the activity of the GABAergic system, which plays a crucial role in anxiety and depression.
Eigenschaften
IUPAC Name |
1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(24)23-12-10-16(11-13-23)14-22-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZCJIHCLMUFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CNC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)

![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)

![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![2-tert-butyl-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,4-triazol-3-one](/img/structure/B7643341.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)